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molecular formula C8H7F3N2O B8352775 2-Acetyl-5-amino-3-trifluoromethylpyridine

2-Acetyl-5-amino-3-trifluoromethylpyridine

Cat. No. B8352775
M. Wt: 204.15 g/mol
InChI Key: BXASDCNJGKUHRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07935702B2

Procedure details

Heat a mixture of 6-chloro-5-trifluoromethyl-pyridin-3-ylamine (985 mg, 5.0 mmol), palladium acetate (20 mg), DPPP (60 mg), butyl vinyl ether (1.5 g, 15 mmol) and NaHCO3 (840 mg, 10 mmol) in MeOH (10 mL) at 130° C. for 18 hours. Cool, filter and wash the solid with MeOH. Add 6M hydrochloric acid (5 mL), stir for 1 hour and evaporate the volatiles. Dissolve the residue in EtOAc (50 mL) and wash with saturated NaHCO3(aq) (50 mL) and brine (50 mL). Dry the organic extract over MgSO4 and remove the solvent under reduced pressure to yield the title compound.
Quantity
985 mg
Type
reactant
Reaction Step One
Name
Quantity
60 mg
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
840 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
20 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[CH:6][C:5]([NH2:8])=[CH:4][C:3]=1[C:9]([F:12])([F:11])[F:10].C1C=CC(P(C2C=CC=CC=2)CCCP(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[CH:42]([O:44]CCCC)=[CH2:43].C([O-])(O)=O.[Na+]>CO.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[NH2:8][C:5]1[CH:4]=[C:3]([C:9]([F:12])([F:11])[F:10])[C:2]([C:42](=[O:44])[CH3:43])=[N:7][CH:6]=1 |f:3.4,6.7.8|

Inputs

Step One
Name
Quantity
985 mg
Type
reactant
Smiles
ClC1=C(C=C(C=N1)N)C(F)(F)F
Name
Quantity
60 mg
Type
reactant
Smiles
C1=CC=C(C=C1)P(CCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Name
Quantity
1.5 g
Type
reactant
Smiles
C(=C)OCCCC
Name
Quantity
840 mg
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Name
Quantity
20 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Stirring
Type
CUSTOM
Details
stir for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heat
TEMPERATURE
Type
TEMPERATURE
Details
Cool
FILTRATION
Type
FILTRATION
Details
filter
WASH
Type
WASH
Details
wash the solid with MeOH
ADDITION
Type
ADDITION
Details
Add 6M hydrochloric acid (5 mL)
CUSTOM
Type
CUSTOM
Details
evaporate the volatiles
DISSOLUTION
Type
DISSOLUTION
Details
Dissolve the residue in EtOAc (50 mL)
WASH
Type
WASH
Details
wash with saturated NaHCO3(aq) (50 mL) and brine (50 mL)
CUSTOM
Type
CUSTOM
Details
Dry the
EXTRACTION
Type
EXTRACTION
Details
organic extract over MgSO4
CUSTOM
Type
CUSTOM
Details
remove the solvent under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC=1C=C(C(=NC1)C(C)=O)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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